molecular formula C20H18ClN3O3S B2558009 2-chloro-N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 681267-35-6

2-chloro-N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No. B2558009
CAS RN: 681267-35-6
M. Wt: 415.89
InChI Key: NGCYJCMITBKNNU-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide is a useful research compound. Its molecular formula is C20H18ClN3O3S and its molecular weight is 415.89. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

A study highlighted the synthesis and X-ray structure characterization of antipyrine derivatives, including 2-chloro-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide. The crystal packing of these compounds is primarily stabilized by a combination of N–H⋯O and C–H⋯O hydrogen bonds, alongside C–H⋯π and lone pair⋯π contacts. Hirshfeld surface analysis and DFT calculations complement these studies, indicating the significance of π-interactions in stabilizing the molecular assemblies (Saeed et al., 2020).

Molecular Interaction and Biological Activity

The molecular interaction of a structurally related compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with the CB1 cannabinoid receptor was studied using AM1 molecular orbital method and conformational analysis. This study provided insights into the steric binding interaction with the receptor, suggesting a significant contribution of the compound's aromatic ring moiety to its activity (Shim et al., 2002).

Antimicrobial and Anti-inflammatory Agents

Novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. These studies demonstrate the potential of such compounds in medicinal chemistry for developing new therapeutic agents (Kendre et al., 2015).

Photophysical and Chemosensory Applications

The synthesis and photo-physical characteristics of ESIPT-inspired 2-substituted benzimidazole, benzoxazole, and benzothiazole fluorescent derivatives have been explored for their potential in developing fluorescent chemosensors. These compounds exhibit excited state intra-molecular proton transfer pathway with single absorption and dual emission characteristics, indicating their applicability in detecting metal ions (Padalkar et al., 2011).

properties

IUPAC Name

2-chloro-N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c1-12-7-8-14(9-13(12)2)24-19(16-10-28(26,27)11-18(16)23-24)22-20(25)15-5-3-4-6-17(15)21/h3-9H,10-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCYJCMITBKNNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.